molecular formula C24H32N4O2S2 B11145263 2-(dipropylamino)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(dipropylamino)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11145263
M. Wt: 472.7 g/mol
InChI Key: CMDAQQQNRCSBDC-ZPHPHTNESA-N
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Description

2-(dipropylamino)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C24H32N4O2S2

Molecular Weight

472.7 g/mol

IUPAC Name

(5Z)-5-[[2-(dipropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H32N4O2S2/c1-4-7-8-10-16-28-23(30)19(32-24(28)31)17-18-21(26(13-5-2)14-6-3)25-20-12-9-11-15-27(20)22(18)29/h9,11-12,15,17H,4-8,10,13-14,16H2,1-3H3/b19-17-

InChI Key

CMDAQQQNRCSBDC-ZPHPHTNESA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N(CCC)CCC)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N(CCC)CCC)SC1=S

Origin of Product

United States

Preparation Methods

The synthesis of 2-(dipropylamino)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(dipropylamino)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives and thiazolidinone-containing molecules. Compared to these compounds, 2-(dipropylamino)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-(dipropylamino)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrido-pyrimidine core and a thiazolidinone moiety. The presence of a dipropylamino group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that compounds with thiazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinone have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is often attributed to the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Compound Target Organism Activity
Thiazolidinone DerivativeS. aureusInhibitory effect observed
Thiazolidinone DerivativeE. coliModerate activity

Anticancer Potential

Recent studies have demonstrated that similar pyrido-pyrimidine derivatives possess anticancer properties. They may act through multiple mechanisms, including the induction of apoptosis in cancer cells and the inhibition of key signaling pathways involved in tumor growth.

Case Study: A study involving a related compound showed that it inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value in the low micromolar range. This suggests potential for further development as an anticancer agent.

Anti-inflammatory Effects

Compounds containing thiazolidinone rings have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This could be particularly useful in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Research Findings: In vitro assays demonstrated that derivatives significantly reduced cytokine production in activated macrophages, indicating their potential as anti-inflammatory agents.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity: Targeting specific enzymes crucial for microbial survival or cancer cell proliferation.
  • Modulation of Signaling Pathways: Interfering with pathways such as NF-kB or MAPK that are pivotal in inflammation and cancer progression.
  • Induction of Apoptosis: Triggering programmed cell death in malignant cells through mitochondrial pathways.

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